molecular formula C24H25FN2O3S B4131902 N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4131902
M. Wt: 440.5 g/mol
InChI Key: WKLSKNJERDJKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as BAY 85-8501 and is a selective inhibitor of the protein kinase B-Raf, which is a key player in cellular signaling pathways.

Mechanism of Action

BAY 85-8501 is a selective inhibitor of B-Raf, which is a key player in the MAPK/ERK signaling pathway. When B-Raf is activated, it phosphorylates MEK, which in turn phosphorylates ERK. This results in the activation of various downstream signaling pathways involved in cell growth, differentiation, and survival. BAY 85-8501 binds to the ATP-binding site of B-Raf and inhibits its activity, thereby blocking the MAPK/ERK signaling pathway.
Biochemical and Physiological Effects:
BAY 85-8501 has been shown to have potent anti-proliferative effects on cancer cells in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. BAY 85-8501 has also been shown to have anti-inflammatory effects, and to inhibit angiogenesis in tumor models.

Advantages and Limitations for Lab Experiments

One of the major advantages of BAY 85-8501 is its selectivity for B-Raf. This allows for more specific targeting of the MAPK/ERK signaling pathway, which is dysregulated in various diseases, including cancer. However, one of the limitations of BAY 85-8501 is its poor solubility in aqueous solutions, which can limit its application in certain experiments.

Future Directions

There are several future directions for the research on BAY 85-8501. One potential direction is to study its potential applications in combination with other targeted therapies for cancer. Another direction is to study its potential applications in other diseases, such as inflammatory diseases. Additionally, future research could focus on improving the solubility of BAY 85-8501 to increase its applicability in various experiments.

Scientific Research Applications

BAY 85-8501 has been extensively studied for its potential applications in medical research. It has been shown to be a potent inhibitor of B-Raf, which is a key player in cellular signaling pathways. B-Raf is involved in the regulation of cell growth, differentiation, and survival, and its dysregulation is associated with various diseases, including cancer. Therefore, BAY 85-8501 has been studied for its potential applications in cancer research.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3S/c1-2-3-9-19-14-16-20(17-15-19)26-24(28)18-27(23-13-8-7-12-22(23)25)31(29,30)21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLSKNJERDJKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(4-butylphenyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

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